2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-8-11(15)12-6-9-7-13-14-5-3-2-4-10(9)14/h7H,2-6,8H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMRYOYYRIETHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=C2CCCCN2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a sydnone and a propargylic acid amide.
Hydrogenation: The pyrazole ring is then hydrogenated to form the tetrahydropyrazolo[1,5-a]pyridine core.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and hydrogenation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs depending on the reagents used.
Scientific Research Applications
2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in key biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrimidine Derivatives :
Compounds like F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) and DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) share acetamide functionality but differ in their heterocyclic cores (pyrimidine vs. pyridine). The pyrimidine ring in F-DPA and DPA-714 enhances π-stacking interactions with protein targets, as demonstrated in preclinical studies for neuroinflammation imaging . In contrast, the pyridine core in the target compound may favor distinct binding modes due to altered electron distribution and steric bulk .Pyrazolo[1,5-a]pyrazine Derivatives :
Compounds such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-4-one tetrazoles (Table 5 in ) replace the pyridine with a pyrazine ring. This modification introduces additional nitrogen atoms, increasing polarity and reducing blood-brain barrier permeability compared to the target compound’s pyridine-based structure .
Substituent Effects
- Methoxy vs. Thiophene Groups: The structurally related N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide () substitutes the methoxy group with a thiophene ring. The methoxy group in the target compound offers metabolic resistance and moderate hydrophilicity, balancing bioavailability and clearance .
Fluorinated Analogs :
Fluorinated derivatives like F-DPA and DPA-714 exhibit improved target selectivity and in vivo stability due to fluorine’s electronegativity and resistance to enzymatic degradation. However, the absence of fluorine in the target compound may limit its utility in positron emission tomography (PET) imaging, where radiolabeled analogs (e.g., [18F]F-DPA) are preferred .
Physicochemical Data
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), methylene (-CH₂-), and acetamide (-CONH-) groups. Key shifts: methoxy protons at δ 3.8–4.0 ppm, NH protons at δ 9.0–10.0 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragments specific to the tetrahydropyrazolo core .
- IR Spectroscopy : Detects carbonyl (C=O, ~1660–1680 cm⁻¹) and NH stretching (~3300–3500 cm⁻¹) .
How can computational methods guide the optimization of reaction pathways for this compound?
Q. Advanced
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways, reducing trial-and-error experimentation .
- Machine Learning (ML) : Training ML models on existing reaction data (e.g., solvent effects, catalyst performance) identifies optimal conditions for coupling steps. For example, DMF may outperform THF in acetamide formation due to polarity .
- In Silico Solvent Screening : COSMO-RS simulations predict solvent compatibility, minimizing side reactions (e.g., hydrolysis of the methoxy group) .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced
Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:
- Assay Variability : Differences in cell lines, incubation times, or buffer pH. Standardize protocols using controls like staurosporine .
- Conformational Flexibility : The tetrahydropyrazolo core’s puckering affects binding. Use molecular dynamics (MD) simulations to correlate conformational states with activity .
- Metabolite Interference : Check for in situ degradation products via LC-MS during bioassays. For example, oxidation of the tetrahydropyrazolo ring may generate inactive metabolites .
What strategies enhance the pharmacokinetic (PK) profile of this compound?
Q. Advanced
- Prodrug Design : Mask the acetamide group with hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxy group demethylation) and introduce fluorination at vulnerable sites to slow degradation .
- Solubility Optimization : Co-crystallization with cyclodextrins or formulation as nanosuspensions enhances aqueous solubility, critical for in vivo studies .
Which functional groups in this compound are most critical for target binding, and how can SAR studies validate their roles?
Q. Basic
- Methoxy Group : Modulates electron density in the pyridine ring, influencing π-π stacking with aromatic residues in target proteins. SAR studies compare analogs with -OCH₃ vs. -OCF₃ .
- Tetrahydropyrazolo Core : Hydrogen bonding via NH groups. Replace the core with pyrimidine to assess binding specificity .
- Acetamide Linker : Replace -CONH- with sulfonamide (-SO₂NH-) to test rigidity effects on binding entropy .
Q. Tables
| Key Functional Groups | Role in Bioactivity | SAR Modification Example |
|---|---|---|
| Methoxy (-OCH₃) | Enhances lipophilicity | Replace with -CF₃ |
| Tetrahydropyrazolo Core | Hydrogen bond donor | Substitute with pyrimidine |
| Acetamide (-CONH-) | Binds catalytic lysine | Replace with sulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
